![molecular formula C7H11ClF3NO B2492275 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride CAS No. 2137916-74-4](/img/structure/B2492275.png)
5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as CF3-THP-OH and is a bicyclic compound that contains a trifluoromethyl group.
Scientific Research Applications
Synthesis Techniques and Characterization
5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride is involved in various synthetic processes. For instance, the synthesis of 6-Substituted 7-halo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptanes, as described by Nagaev et al. (1998), involves the addition of water, alcohols, and acetic acid to related compounds in the presence of H2SO4 (Nagaev, Sokolsky, Khokhlov, & Yeleyev, 1998). Additionally, Britvin and Rumyantsev (2017) highlighted the structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring as its hydrochloride salt, offering insights into its chemical structure (Britvin & Rumyantsev, 2017).
Medicinal Chemistry
In medicinal chemistry, this compound and its derivatives play a significant role. For example, Cheng et al. (2002) synthesized a series of N-arylalkyl-substituted 7-azabicyclo[2.2.1]heptanes and evaluated them as potential ligands for neuronal nicotinic acetylcholine receptors (Cheng, Zhang, Stevens, Izenwasser, Wade, Chen, Paul, & Trudell, 2002). This indicates the compound's potential application in neuropharmacology and receptor studies.
Advanced Organic Chemistry and Drug Design
The compound and its derivatives are used in advanced organic chemistry and drug design. Carroll et al. (2001) developed a synthesis method for 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene, which served as a key intermediate in preparing epibatidine analogues (Carroll, Liang, Navarro, Brieaddy, Abraham, Damaj, & Martin, 2001). This showcases the compound's versatility in synthesizing novel therapeutic agents.
properties
IUPAC Name |
5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6(12)2-5-1-4(6)3-11-5;/h4-5,11-12H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJYCCFUGVBFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN2)(C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492192.png)

![N-(2-hydroxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2492194.png)
![1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2492196.png)
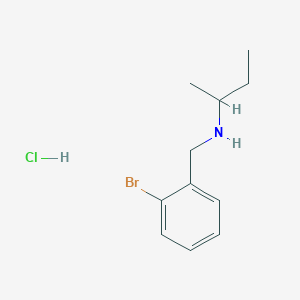
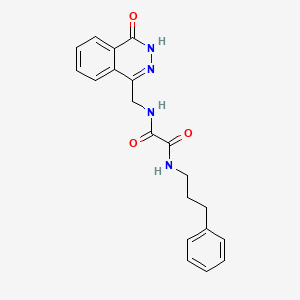
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2492201.png)
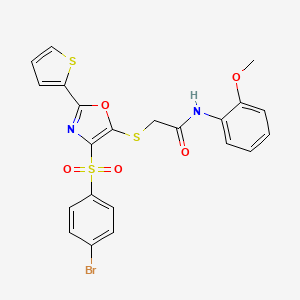
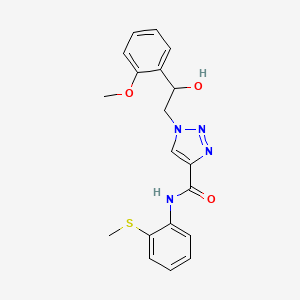
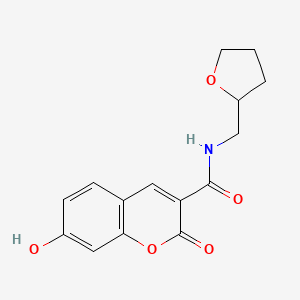
![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2492207.png)
![2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B2492208.png)

